N-Octyl B-D-maltoside
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Overview
Description
N-Octyl B-D-maltoside is a non-ionic detergent widely used in biochemical and biophysical research. It is particularly known for its ability to solubilize and isolate membrane proteins while maintaining their functional and structural integrity . The compound consists of an octyl (C8) alkyl chain attached to a maltose headgroup, making it amphiphilic and suitable for various applications in membrane protein studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octyl B-D-maltoside can be synthesized through the glycosylation of maltose with octyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and the octyl alcohol . The reaction conditions often include elevated temperatures and anhydrous solvents to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-Octyl B-D-maltoside primarily undergoes reactions typical of non-ionic detergents. These include:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in typical applications.
Reduction: Reduction reactions are also rare but can occur under certain conditions.
Substitution: The maltose headgroup can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of the octyl chain, while substitution reactions can result in modified maltose derivatives .
Scientific Research Applications
N-Octyl B-D-maltoside is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
N-Octyl B-D-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound forms micelles, with the hydrophobic octyl chains aggregating in the center and the hydrophilic maltose headgroups facing outward. This micellar structure encapsulates the hydrophobic regions of membrane proteins, maintaining their solubility and stability in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl B-D-maltoside: Similar to N-Octyl B-D-maltoside but with a longer alkyl chain, providing increased thermal stability.
N-Decyl B-D-maltoside: Another similar compound with a decyl alkyl chain, offering different solubilization properties.
N-Octyl B-D-glucoside: Similar in structure but with a glucose headgroup instead of maltose, affecting its solubilization and stability properties.
Uniqueness
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins without denaturing them. Its specific alkyl chain length and maltose headgroup provide an optimal environment for maintaining protein integrity during biochemical and biophysical studies .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIZQYHVMQQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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